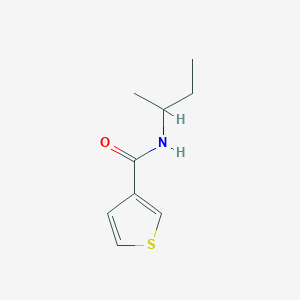

N-butan-2-ylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-butan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-7(2)10-9(11)8-4-5-12-6-8/h4-7H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZZCSUXTQMDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-ylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the condensation of thiophene-3-carboxylic acid with N-butan-2-amine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-ylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amine.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

N-butan-2-ylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-butan-2-ylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-Benzyl-3-hydroxythiophene-2-carboxamide

Key Differences and Similarities :

- Structure : The thiophene ring in this compound is substituted with a carboxamide group at the 2-position (vs. 3-position in the target compound) and a hydroxyl group at the 3-position. The amide nitrogen is bonded to a benzyl group (aromatic substituent) .

- Synthesis : Synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and benzylamine, as reported in Synthesis (2012) .

| Parameter | N-Butan-2-ylthiophene-3-carboxamide | N-Benzyl-3-hydroxythiophene-2-carboxamide |

|---|---|---|

| Substituent Position | 3-position (thiophene) | 2-position (thiophene) |

| Amide Substituent | Butan-2-yl (aliphatic, branched) | Benzyl (aromatic) |

| Molecular Weight | ~199.28 g/mol | 233.28 g/mol |

| Polarity | Lower (aliphatic group) | Higher (hydroxyl + aromatic group) |

Linomide (Quinoline-3-carboxamide Derivative)

Key Differences and Similarities :

- Structure: Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide) replaces the thiophene ring with a quinoline core. The carboxamide group is at the 3-position, similar to the target compound .

- Biological Activity: Linomide exhibits antiangiogenic activity by inhibiting endothelial cell migration and invasion. Its effects are dose-dependent and host-mediated, reducing tumor blood flow by >40% in prostate cancer models .

- Substituent Impact: The quinoline heterocycle and phenylmethyl group may enhance binding to biological targets compared to thiophene derivatives.

Implications of Structural Variations

Substituent Position :

- Carboxamide at the 3-position (target compound) vs. 2-position (N-benzyl analog) may alter electronic distribution and steric interactions, affecting reactivity or binding affinity.

Substituent Type: Aliphatic vs. Quinoline vs. Thiophene: Quinoline’s extended π-system (in linomide) may facilitate stronger interactions with biological macromolecules like DNA or enzymes.

Q & A

Q. What are the optimal synthetic routes for N-butan-2-ylthiophene-3-carboxamide, and how can purity be ensured?

Synthesis typically involves coupling thiophene-3-carboxylic acid with butan-2-amine derivatives under reflux in polar aprotic solvents (e.g., ethanol or dioxane). Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for achieving >95% purity . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d₆ solvent, δ 7.5–8.0 ppm for thiophene protons) .

Q. How can structural confirmation of this compound be methodologically validated?

Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–8.0 ppm) and carboxamide carbonyl (δ ~165 ppm).

- IR Spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₉H₁₃NOS: 199.07 g/mol). Cross-reference with PubChem data for analogous compounds .

Q. What solvents and reaction conditions stabilize this compound during storage?

Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the thiophene ring or carboxamide group .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Use tools like SwissADME or Molinspiration to calculate:

- Lipophilicity (LogP) : Estimate using fragment-based methods (e.g., XLogP3).

- Bioavailability : Predict via the Rule of Five (molecular weight <500, H-bond donors/acceptors ≤10).

- Metabolic Stability : Simulate CYP450 interactions with AutoDock Vina. Validate predictions with in vitro microsomal assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

- Dose-Response Studies : Test across a concentration range (0.1–100 µM) to identify therapeutic windows.

- Assay Validation : Use orthogonal methods (e.g., DPPH radical scavenging for antioxidants vs. MTT assays for cytotoxicity).

- Target Profiling : Perform kinase or GPCR screening panels to identify off-target interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

- Substituent Variation : Replace the butan-2-yl group with branched alkyl chains (e.g., isobutyl) to enhance lipophilicity.

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to modulate electronic effects.

- Docking Studies : Use Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR) .

Q. What analytical methods quantify degradation products under stressed conditions?

- Forced Degradation : Expose to heat (60°C), UV light, or acidic/basic conditions.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide to carboxylic acid).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | References |

|---|---|---|

| Reaction Temperature | 60–80°C | |

| Solvent | Ethanol/Dioxane | |

| Purification | Silica Gel Chromatography |

Q. Table 2: Computational Descriptors

| Property | Predicted Value | Tool |

|---|---|---|

| LogP | 2.3 ± 0.2 | SwissADME |

| Topological PSA | 45.8 Ų | PubChem |

| CYP3A4 Inhibition | Moderate | ADMET Lab |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.